Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate, with the chemical formula and a CAS number of 898778-38-6, is an organic compound that serves as an important building block in organic synthesis. Its structure features a keto group and an ester functional group, making it versatile in various chemical reactions. This compound is primarily sourced from synthetic organic chemistry and is classified under esters, specifically as an alkyl ester of a keto acid.
The synthesis of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate typically involves esterification, where 6-(4-isopropylphenyl)-6-oxohexanoic acid reacts with ethanol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid, and performed under reflux conditions to ensure complete conversion to the ester form.
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate's molecular structure can be described as follows:
InChI=1S/C17H24O3/c1-4-20-17(19)8-6-5-7-16(18)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3
WHUXVYMLJIDVMG-UHFFFAOYSA-N
The compound features a hexanoate backbone with an isopropyl phenyl substituent at the sixth carbon position, along with a keto group at the same position.
The molecular weight of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is approximately 284.37 g/mol. The presence of both ester and keto functionalities allows for diverse reactivity in chemical transformations.
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate can undergo several types of chemical reactions:
The mechanism of action of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound's ester and keto groups facilitate participation in biochemical reactions, potentially acting as inhibitors or activators in metabolic pathways. Further studies are needed to elucidate the exact molecular interactions and pathways involved in its biological activity.
Relevant data on these properties can be obtained from standard chemical databases like PubChem .
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate has several scientific applications:
This compound represents a significant interest in both academic research and industrial applications due to its structural characteristics and reactivity potential.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1